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Compound of Interest

Compound Name: c-Met-IN-16

Cat. No.: B8631127 Get Quote

Disclaimer: Information regarding a specific inhibitor designated "c-Met-IN-16" is not publicly

available. This guide utilizes data from the well-characterized, potent, and selective c-Met

inhibitor, PHA-665752, as a representative example to illustrate the requested technical content

and format.

This technical guide provides a detailed analysis of the kinase selectivity profile of PHA-

665752, a small molecule inhibitor targeting the c-Met receptor tyrosine kinase. The intended

audience for this document includes researchers, scientists, and professionals in the field of

drug development.

Quantitative Kinase Inhibition Profile
The inhibitory activity of PHA-665752 against a panel of kinases is summarized below. The

data is presented as the half-maximal inhibitory concentration (IC50) and the inhibitor constant

(Ki), which are key parameters in assessing the potency and selectivity of a kinase inhibitor.
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Kinase Target IC50 (nM) Ki (nM)
Selectivity vs. c-
Met (> fold)

c-Met 9 4 -

Axl >1000 - >111

Ron >1000 - >111

Tyro3 >1000 - >111

Lck >1000 - >111

VEGFR-2 >1000 - >111

TrkA >1000 - >111

TrkB >1000 - >111

FGFR1 >1000 - >111

PDGFRβ >1000 - >111

EGFR >1000 - >111

InsR >1000 - >111

Src >1000 - >111

Abl >1000 - >111

Aurora A >1000 - >111

CDK1/B >1000 - >111

PKA >1000 - >111

PKCα >1000 - >111

Data compiled from representative studies on PHA-665752.

Experimental Protocols
Detailed methodologies for the key experiments used to determine the kinase selectivity profile

are provided below.
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In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a

specific kinase by 50%.

Materials:

Recombinant human c-Met kinase domain

Biotinylated poly(Glu,Tyr) 4:1 substrate

ATP (Adenosine triphosphate)

PHA-665752 (or test compound)

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

Streptavidin-coated plates

Europium-labeled anti-phosphotyrosine antibody

Plate reader capable of time-resolved fluorescence

Procedure:

Prepare serial dilutions of PHA-665752 in DMSO and then in assay buffer.

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microtiter plate.

Add the recombinant c-Met kinase to the wells.

Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding EDTA.

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the

biotinylated substrate to bind.
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Wash the plate to remove unbound components.

Add the europium-labeled anti-phosphotyrosine antibody and incubate.

Wash the plate to remove the unbound antibody.

Add enhancement solution and read the time-resolved fluorescence signal.

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

Determine the IC50 value by fitting the data to a four-parameter logistic equation using

appropriate software.

KinomeScan™ Selectivity Profiling
This competition binding assay assesses the interaction of a test compound with a large panel

of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase captured

by the immobilized ligand is quantified.

Procedure Outline:

A DNA-tagged kinase is pre-incubated with the test compound (PHA-665752) at a fixed

concentration (e.g., 10 µM).

The kinase-compound mixture is added to wells containing an immobilized, broad-spectrum

kinase inhibitor.

Kinase that is not bound to the test compound will bind to the immobilized inhibitor.

The plate is washed to remove unbound kinase.

The amount of bound, DNA-tagged kinase is quantified using qPCR.

Results are typically reported as "percent of control" (DMSO vehicle), where a lower

percentage indicates stronger binding of the test compound to the kinase.
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Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams were generated using the Graphviz DOT language to visualize key

pathways and workflows.
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Caption: Simplified c-Met signaling pathway.
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Caption: In vitro kinase inhibition assay workflow.
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Caption: Logical workflow of the KinomeScan assay.

To cite this document: BenchChem. [The Kinase Selectivity Profile of a c-Met Inhibitor: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8631127#c-met-in-16-kinase-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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